3-(Prop-1-en-2-yl)piperidine
CAS No.:
Cat. No.: VC18225950
Molecular Formula: C8H15N
Molecular Weight: 125.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H15N |
---|---|
Molecular Weight | 125.21 g/mol |
IUPAC Name | 3-prop-1-en-2-ylpiperidine |
Standard InChI | InChI=1S/C8H15N/c1-7(2)8-4-3-5-9-6-8/h8-9H,1,3-6H2,2H3 |
Standard InChI Key | XNWCKWISJHICBU-UHFFFAOYSA-N |
Canonical SMILES | CC(=C)C1CCCNC1 |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Nomenclature
The molecular formula of 3-(Prop-1-en-2-yl)piperidine is C₈H₁₃N, with a molecular weight of 123.20 g/mol. The IUPAC name derives from the parent piperidine structure, with the prop-1-en-2-yl substituent located at the third carbon of the ring. The compound’s structure combines the rigidity of the piperidine ring with the unsaturated propene group, influencing its reactivity and intermolecular interactions .
Stereochemistry and Conformational Analysis
Synthetic Pathways
Alkylation of Piperidine
A common method for synthesizing substituted piperidines involves alkylation reactions. For 3-(Prop-1-en-2-yl)piperidine, the reaction of piperidine with 2-chloropropene in the presence of a base like potassium hydroxide (KOH) can yield the target compound. This method parallels the synthesis of 4-(Prop-1-en-2-yl)piperidine, where alkylation proceeds via an SN2 mechanism.
Reaction Scheme:
Catalytic Cross-Coupling
Palladium-catalyzed cross-coupling reactions offer a more efficient route. For instance, the synthesis of 3-(3-(Piperidin-1-yl)prop-1-en-2-yl)pyridine employs tetrakis(triphenylphosphine)palladium(0) and tetrabutylammonium bromide in tetrahydrofuran (THF) under heating . Adapting this protocol, 3-(Prop-1-en-2-yl)piperidine could be synthesized via coupling between piperidine and propenyl halides.
Optimized Conditions:
-
Catalyst: Pd(PPh₃)₄ (1 mol%)
-
Base: KOH
-
Solvent: THF
-
Temperature: 60–80°C
Green Chemistry Approaches
Recent advances emphasize sustainable synthesis. Magnetite-supported catalysts (e.g., Fe₃O₄@SiO₂) enable reactions in aqueous media, reducing environmental impact. A study on propargylamine synthesis demonstrated high yields (>90%) using such catalysts , suggesting potential applicability for 3-(Prop-1-en-2-yl)piperidine.
Physicochemical Properties
Spectral Data
While direct spectral data for 3-(Prop-1-en-2-yl)piperidine are scarce, analogs provide reference benchmarks:
Thermodynamic Parameters
-
Boiling Point: Estimated at 180–190°C (extrapolated from piperidine derivatives).
-
Solubility: Miscible with polar aprotic solvents (e.g., THF, DMF); limited solubility in water.
-
pKa: ~10.5 (typical for aliphatic amines).
Biological and Medicinal Applications
Enzyme Inhibition
Piperidine derivatives are renowned for their role as enzyme inhibitors. The prop-1-en-2-yl group’s electron-withdrawing nature enhances binding affinity to catalytic sites. For example, 4-(Prop-1-en-2-yl)piperidine exhibits inhibitory activity against monoamine oxidases (MAOs), suggesting analogous potential for the 3-substituted isomer.
Receptor Ligands
The compound’s structure aligns with pharmacophores targeting G protein-coupled receptors (GPCRs). Molecular docking studies of similar compounds indicate moderate affinity for serotonin (5-HT) and dopamine receptors .
Future Directions
-
Stereoselective Synthesis: Developing asymmetric catalysis to access enantiopure 3-(Prop-1-en-2-yl)piperidine.
-
Pharmacological Profiling: In vitro assays to evaluate kinase inhibition and cytotoxicity.
-
Computational Studies: DFT calculations to predict reaction mechanisms and bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume